molecular formula C7H13NO B13475756 (3R)-3-cyclopropoxypyrrolidine CAS No. 2272482-39-8

(3R)-3-cyclopropoxypyrrolidine

Cat. No.: B13475756
CAS No.: 2272482-39-8
M. Wt: 127.18 g/mol
InChI Key: UZVNYTQHHSUMQS-SSDOTTSWSA-N
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Description

(3R)-3-cyclopropoxypyrrolidine is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-cyclopropoxypyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropylamine with a suitable pyrrolidine derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-cyclopropoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3R)-3-cyclopropoxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (3R)-3-cyclopropoxypyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-cyclopropoxypyrrolidine: The enantiomer of (3R)-3-cyclopropoxypyrrolidine, which has different stereochemistry and potentially different biological activity.

    Cyclopropylamine: A simpler compound that shares the cyclopropyl group but lacks the pyrrolidine ring.

    Pyrrolidine: A basic structure that forms the backbone of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a pyrrolidine ring

Properties

CAS No.

2272482-39-8

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3R)-3-cyclopropyloxypyrrolidine

InChI

InChI=1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2/t7-/m1/s1

InChI Key

UZVNYTQHHSUMQS-SSDOTTSWSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2CC2

Canonical SMILES

C1CC1OC2CCNC2

Origin of Product

United States

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